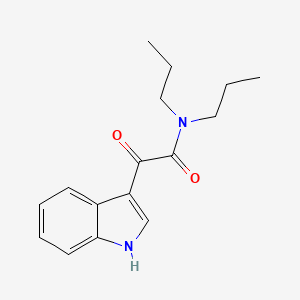
Aluminium tris(sulphanilate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminium tris(sulphanilate) is a coordination compound consisting of an aluminium ion coordinated to three sulphanilate ligands Sulphanilate is an anion derived from sulphanilic acid, which is an aromatic amine sulfonic acid
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of aluminium tris(sulphanilate) typically involves the reaction of aluminium salts with sulphanilic acid under controlled conditions. One common method is to dissolve aluminium chloride in water and then add an aqueous solution of sulphanilic acid. The reaction mixture is stirred and heated to facilitate the formation of the coordination compound. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of aluminium tris(sulphanilate) follows similar principles but on a larger scale. The process involves the use of industrial-grade aluminium salts and sulphanilic acid. The reaction conditions, such as temperature, pH, and concentration, are optimized to maximize yield and purity. The final product is typically obtained through filtration, washing, and drying.
化学反应分析
Types of Reactions: Aluminium tris(sulphanilate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminium.
Reduction: Reduction reactions can convert aluminium tris(sulphanilate) to lower oxidation states or even elemental aluminium.
Substitution: The sulphanilate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using chelating agents or other ligands like ethylenediaminetetraacetic acid (EDTA).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminium oxide, while reduction could produce elemental aluminium or aluminium hydrides.
科学研究应用
Aluminium tris(sulphanilate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other aluminium-based compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical imaging agents.
Industry: Aluminium tris(sulphanilate) is used in the production of specialty chemicals, dyes, and pigments.
作用机制
The mechanism of action of aluminium tris(sulphanilate) involves its interaction with molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and function. In biological systems, it may interact with cellular membranes and intracellular components, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context.
相似化合物的比较
Aluminium tris(acetylacetonate): Another coordination compound with similar structural features but different ligands.
Aluminium tris(fluorosulfate): Known for its catalytic properties and thermal stability.
Aluminium tris(salophen): Used in fluorescence imaging and as a probe in biological studies.
Uniqueness: Aluminium tris(sulphanilate) is unique due to its specific ligand structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
52736-17-1 |
|---|---|
分子式 |
C6H7AlNO3S |
分子量 |
200.17 g/mol |
IUPAC 名称 |
aluminum;4-aminobenzenesulfonate |
InChI |
InChI=1S/C6H7NO3S.Al/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10); |
InChI 键 |
LPKCOEXQMZURGC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[O-].C1=CC(=CC=C1N)S(=O)(=O)[O-].C1=CC(=CC=C1N)S(=O)(=O)[O-].[Al+3] |
规范 SMILES |
C1=CC(=CC=C1N)S(=O)(=O)O.[Al] |
| 52736-17-1 | |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


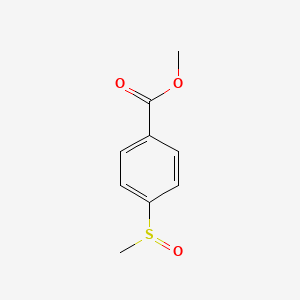
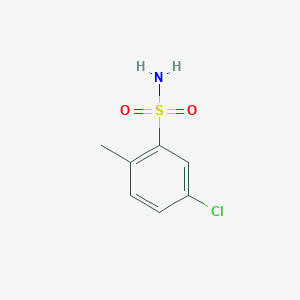
![2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)-](/img/structure/B3053199.png)
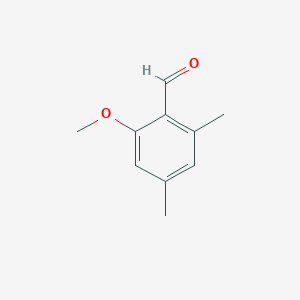
![Morpholine, 4-[(4-aminophenyl)thioxomethyl]-](/img/structure/B3053202.png)
![2-[(4-Methylphenyl)methoxy]acetic acid](/img/structure/B3053203.png)

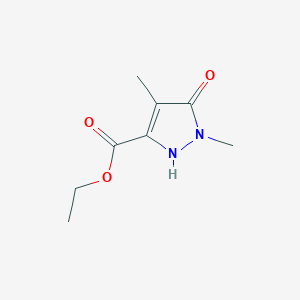
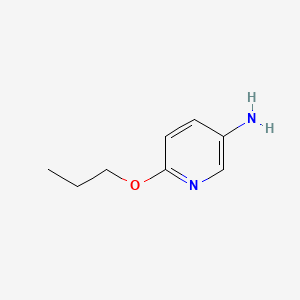
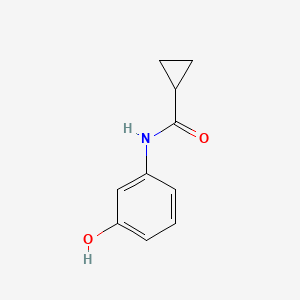
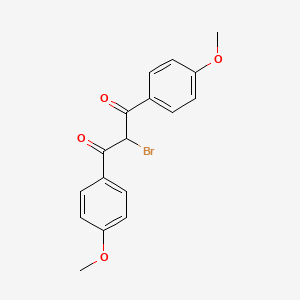
![6-Chlorobenzo[d]isoxazole-3-carbonitrile](/img/structure/B3053216.png)

